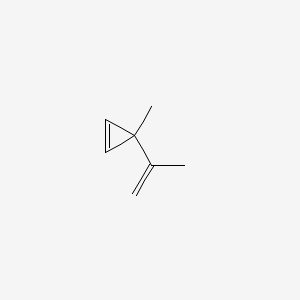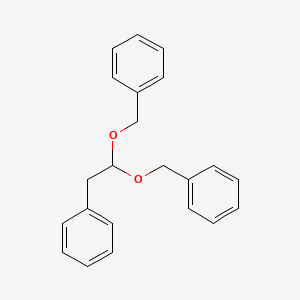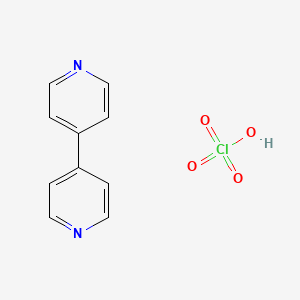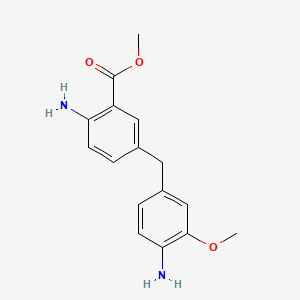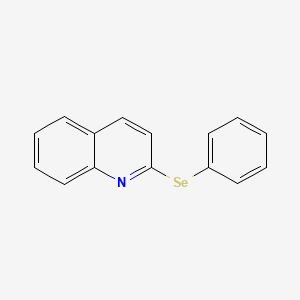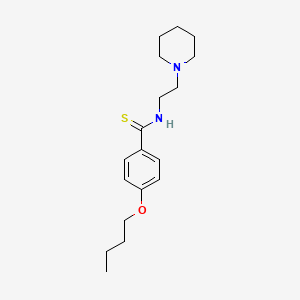
3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene is an organosulfur compound featuring a thiophene ring substituted with ethylsulfanyl and methylsulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene typically involves the introduction of ethylsulfanyl and methylsulfanyl groups onto a thiophene ring. One common method is the nucleophilic substitution reaction where thiophene is treated with ethylsulfanyl and methylsulfanyl reagents under controlled conditions. The reaction may require a base such as sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the ethylsulfanyl and methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur groups, potentially forming simpler thiophene derivatives.
Substitution: The ethylsulfanyl and methylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in the presence of bases or catalysts.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives with fewer sulfur atoms.
Substitution: Thiophene derivatives with new functional groups replacing the ethylsulfanyl and methylsulfanyl groups.
Aplicaciones Científicas De Investigación
3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of materials with unique electronic or optical properties, such as conductive polymers or organic semiconductors.
Mecanismo De Acción
The mechanism by which 3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atoms in the ethylsulfanyl and methylsulfanyl groups can form interactions with metal ions or other biomolecules, influencing the compound’s activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)phenylthiophene: Features trifluoromethyl groups instead of ethylsulfanyl and methylsulfanyl groups.
3,5-Bis(methylsulfanyl)isothiazole: Contains a similar thiophene ring with methylsulfanyl groups but lacks the ethylsulfanyl substitution.
Uniqueness
3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene is unique due to the presence of both ethylsulfanyl and methylsulfanyl groups, which can influence its chemical reactivity and physical properties. The combination of these groups can enhance the compound’s solubility, stability, and potential interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
66820-67-5 |
|---|---|
Fórmula molecular |
C9H14S4 |
Peso molecular |
250.5 g/mol |
Nombre IUPAC |
3,5-bis(ethylsulfanyl)-2-methylsulfanylthiophene |
InChI |
InChI=1S/C9H14S4/c1-4-11-7-6-8(12-5-2)13-9(7)10-3/h6H,4-5H2,1-3H3 |
Clave InChI |
LSUMFNFONCTRQF-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=CC(=C(S1)SC)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)
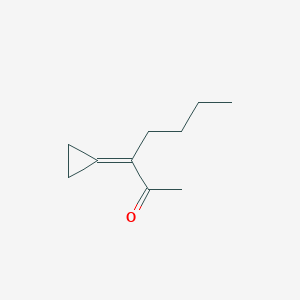
![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)

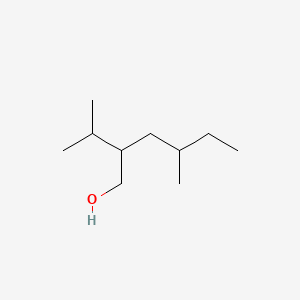
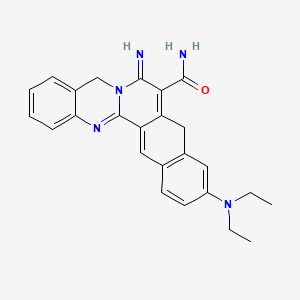

![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
